molecular formula C10H17BrO2 B14438453 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane CAS No. 79033-18-4

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane

Cat. No.: B14438453
CAS No.: 79033-18-4
M. Wt: 249.14 g/mol
InChI Key: DPIKDYOZYJROPG-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane is an organic compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a bromomethyl group attached to a spirocyclic framework, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method is the bromination of 2,2-dimethyl-1,4-dioxaspiro[4.4]nonane using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products like azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Products like hydroxylated or carbonylated spiro compounds.

    Reduction: The corresponding methyl derivative.

Scientific Research Applications

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with cellular targets through its spirocyclic structure, potentially disrupting normal cellular functions and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane
  • 3-(Iodomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane
  • 2,2-Dimethyl-1,4-dioxaspiro[4.4]nonane

Uniqueness

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and unsubstituted analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts .

Properties

CAS No.

79033-18-4

Molecular Formula

C10H17BrO2

Molecular Weight

249.14 g/mol

IUPAC Name

2-(bromomethyl)-3,3-dimethyl-1,4-dioxaspiro[4.4]nonane

InChI

InChI=1S/C10H17BrO2/c1-9(2)8(7-11)12-10(13-9)5-3-4-6-10/h8H,3-7H2,1-2H3

InChI Key

DPIKDYOZYJROPG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC2(O1)CCCC2)CBr)C

Origin of Product

United States

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